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molecular formula C17H11NO4 B7816753 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid CAS No. 60539-01-7

2-(2-Carboxyphenyl)quinoline-4-carboxylic acid

Cat. No. B7816753
M. Wt: 293.27 g/mol
InChI Key: ALWAONRJMCXJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780634

Procedure details

In 15 ml of water were dissolved 14.7 g (0.1 mol) of isatin and 8 g (0.2 mol) of sodium hydroxide. Then, 16.4 g (0.1 mol of 2-acetylbenzoic acid was added thereto and the resulting mixture was heated at 90° C. under reflux. When the reaction became mild, the mixture was heated at 115° C. for an additional 1 hour. After allowing to cool to room temperature, it was poured into 300 g of water cooled with ice. The aqueous layer was washed with ether and acidified with 2M hydrochloric acid. The precipitate thus formed was collected by filtration to thereby give 9.85 g of 2-(2-carboxyphenyl)-4-quinolinecarboxylic acid. NMR (270 MHz, CD3COCD3): δ 7.70-8.70 (m,9H).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[OH-:12].[Na+].[C:14]([C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([OH:21])=[O:20])(=O)[CH3:15]>O>[C:19]([C:18]1[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=1[C:14]1[CH:15]=[C:4]([C:2]([OH:12])=[O:3])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1)([OH:21])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 115° C. for an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
WASH
Type
WASH
Details
The aqueous layer was washed with ether
CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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